7-[(2-Fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-[(2-Fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorophenyl group, a methylimidazole moiety, and a diazaspirodecane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate diamine and ketone precursors.
Introduction of the fluorophenyl group: This step usually involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic intermediate.
Attachment of the methylimidazole moiety: This is typically done through an alkylation reaction using a methylimidazole derivative and a suitable leaving group on the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group in the diazaspirodecane core, potentially yielding alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures, halogens, or sulfonating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 7-[(2-Fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of 7-[(2-Fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. The diazaspirodecane core provides structural rigidity, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- 6-Methylcoumarin
- 7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
Uniqueness
Compared to these similar compounds, 7-[(2-Fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This structural feature can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-23-12-9-22-18(23)14-24-11-8-20(15-24)7-4-10-25(19(20)26)13-16-5-2-3-6-17(16)21/h2-3,5-6,9,12H,4,7-8,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMJZGYKBGMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC3(C2)CCCN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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